Neboglamine

Catalog No.
S536916
CAS No.
163000-63-3
M.F
C13H24N2O3
M. Wt
256.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neboglamine

CAS Number

163000-63-3

Product Name

Neboglamine

IUPAC Name

(4S)-4-amino-5-[(4,4-dimethylcyclohexyl)amino]-5-oxopentanoic acid

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

InChI

InChI=1S/C13H24N2O3/c1-13(2)7-5-9(6-8-13)15-12(18)10(14)3-4-11(16)17/h9-10H,3-8,14H2,1-2H3,(H,15,18)(H,16,17)/t10-/m0/s1

InChI Key

VCRGLZYPNNAVRP-JTQLQIEISA-N

SMILES

CC1(CCC(CC1)NC(=O)C(CCC(=O)O)N)C

Solubility

Soluble in DMSO

Synonyms

(S)-4-amino-5-((4,4-dimethylcyclohexyl)amino)-5-oxopentanoic acid, (S)-4-amino-N-(4,4-dimethylcyclohexyl)glutaramic acid, 4-amino-5-((4,4-dimethylcyclohexyl)amino)-5-oxopentanoic acid, CR 2249, CR-2249, CR2249, neboglamine

Canonical SMILES

CC1(CCC(CC1)NC(=O)C(CCC(=O)O)N)C

Isomeric SMILES

CC1(CCC(CC1)NC(=O)[C@H](CCC(=O)O)N)C

Description

The exact mass of the compound Neboglamine is 256.1787 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Valerates - Pentanoic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neboglamine, also known by its developmental code names CR-2249 and XY-2401, is a positive allosteric modulator of the glycine site on the N-methyl-D-aspartate receptor. Its molecular formula is C₁₃H₂₄N₂O₃, with a molar mass of 256.346 g·mol⁻¹ . The compound is primarily investigated for its potential in treating schizophrenia and cocaine dependence due to its ability to enhance cognitive functions and promote neuronal growth in animal models .

  • Oxidation: This process can convert Neboglamine into oxidized derivatives using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reducing agents such as sodium borohydride can transform Neboglamine into its reduced forms.
  • Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.

The specific products formed from these reactions depend on the reagents and conditions utilized.

Neboglamine has shown significant biological activity, particularly in relation to the N-methyl-D-aspartate receptor. It enhances synaptic transmission by modulating receptor activity, which has implications for cognitive enhancement and neuroprotection. Studies indicate that Neboglamine can:

  • Increase neuronal activation in key brain regions associated with cognitive functions.
  • Provide neuroprotective effects against neuronal degeneration induced by ischemic conditions .
  • Potentially serve as an antipsychotic agent by reversing phencyclidine-induced behavioral alterations in animal models .

The synthesis of Neboglamine typically involves the reaction of 4,4-dimethylcyclohexylamine with L-glutamine. This reaction occurs under controlled conditions to optimize yield and purity. Industrial production follows similar routes but employs advanced purification techniques like chromatography to ensure high-quality output suitable for pharmaceutical applications .

Synthetic Routes and Reaction Conditions

  • Temperature: Controlled to favor product formation.
  • Solvents: Various solvents may be used depending on the desired properties.
  • Catalysts: Specific catalysts may be employed to enhance reaction efficiency.

Neboglamine is being explored for several applications:

  • Psychiatric Treatment: Investigated for its potential in treating schizophrenia and cocaine dependence.
  • Cognitive Enhancement: Shown to improve cognitive functions in animal models, making it a candidate for nootropic applications.
  • Neuroprotection: Its ability to protect neurons from degeneration positions it as a valuable compound in neuroprotective therapies .

Research has demonstrated that Neboglamine interacts significantly with the N-methyl-D-aspartate receptor system. Its modulation of this receptor's glycine site suggests it could be effective in addressing cognitive deficits associated with psychiatric disorders. Interaction studies have shown that Neboglamine can restore NMDA-mediated neurotransmitter release disrupted by antagonists like phencyclidine .

Several compounds share structural or functional similarities with Neboglamine. Below is a comparison highlighting its uniqueness:

CompoundStructure/FunctionalityUnique Features
D-serineEndogenous NMDA receptor co-agonistNaturally occurring amino acid; enhances NMDA function
GlycineSimple amino acid involved in neurotransmissionActs at the same glycine site but lacks structural complexity
ClozapineAtypical antipsychoticPrimarily dopamine antagonist; broader pharmacological profile
HaloperidolTypical antipsychoticPrimarily dopamine D2 receptor antagonist; different mechanism of action

Neboglamine stands out due to its specific modulation of the glycine site on the N-methyl-D-aspartate receptor, which differentiates it from other compounds that primarily act on dopamine receptors or lack such specificity.

N-Methyl-D-Aspartate Receptor Modulation Dynamics

Neboglamine represents a distinctive class of N-methyl-D-aspartate receptor modulators, functioning as a positive allosteric modulator of the glycine co-agonist site [2] [3]. The compound's pharmacological profile demonstrates a unique mechanism of action that differs fundamentally from competitive agonists or antagonists, operating through allosteric modulation to enhance endogenous neurotransmitter signaling without directly competing for the orthosteric binding site [4].

Allosteric Binding at the Glycine Co-Agonist Site

The allosteric binding characteristics of neboglamine at the glycine co-agonist site represent a sophisticated mechanism of N-methyl-D-aspartate receptor modulation. Unlike competitive glycine site agonists, neboglamine binds to a spatially distinct allosteric site that is separate from the glycine recognition site on the N-methyl-D-aspartate receptor complex [4]. This allosteric binding site is located within the ligand-binding domain of the N-methyl-D-aspartate receptor, specifically at the glycine-binding N-methyl-D-aspartate receptor subunit 1 subunit [2].

The binding affinity of neboglamine to the N-methyl-D-aspartate receptor demonstrates relatively weak direct binding, with an inhibitory concentration for fifty percent inhibition of 0.7 millimolar, indicating that neboglamine does not possess high-affinity binding to the N-methyl-D-aspartate receptor recognition site [5]. This weak binding affinity is consistent with its mechanism as an allosteric modulator rather than a direct agonist. The compound shows no significant binding affinity to alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid or kainate receptors, demonstrating selectivity for N-methyl-D-aspartate receptor systems [5].

ParameterValueSignificance
Binding Affinity (N-methyl-D-aspartate receptor)Inhibitory concentration for fifty percent inhibition = 0.7 millimolarWeak direct binding, consistent with allosteric mechanism
Binding Affinity (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor)No significant bindingSelective for N-methyl-D-aspartate receptors
Binding Affinity (Kainate receptor)No significant bindingSelective for N-methyl-D-aspartate receptors
Allosteric Site LocationN-methyl-D-aspartate receptor subunit 1 glycine-binding domainSeparate from orthosteric glycine site

The allosteric binding mechanism involves positive cooperative interactions between neboglamine and endogenous ligands at the glycine site. Binding studies have demonstrated that neboglamine increases the binding of the channel blocker dizocilpine in a concentration-dependent manner, with positive cooperative interactions observed between glycine and neboglamine [4]. This cooperativity indicates that neboglamine binding enhances the conformational state of the N-methyl-D-aspartate receptor that is favorable for glycine binding and subsequent channel activation.

Cooperativity with Endogenous Ligands (D-Serine/Glycine)

The cooperative interactions between neboglamine and endogenous N-methyl-D-aspartate receptor co-agonists represent a critical aspect of its pharmacological mechanism. Neboglamine demonstrates positive cooperative interactions with both glycine and D-serine, the two primary endogenous co-agonists at the N-methyl-D-aspartate receptor glycine site [4]. This cooperativity manifests as enhanced efficacy of glycine-mediated and D-serine-mediated responses without significant alterations in the binding affinity of these endogenous ligands.

The cooperative mechanism involves enhancement of the efficacy of glycine effects in a concentration-dependent manner. Studies utilizing rat hippocampal slices have demonstrated that neboglamine at concentrations of 3, 10, and 30 micromolar progressively enhances the efficacy of glycine-mediated reversion of kynurenate antagonism at strychnine-insensitive glycine receptors coupled to N-methyl-D-aspartate receptors [4]. The potency of glycine, with an effective concentration for fifty percent of maximum response of 21.5 micromolar, remains unaffected by neboglamine presence, indicating that the cooperative interaction enhances efficacy rather than affinity [4].

Endogenous LigandCooperative EffectMechanismFunctional Outcome
GlycineEnhanced efficacy without affinity changePositive allosteric modulationIncreased N-methyl-D-aspartate receptor activation
D-serineEnhanced efficacy without affinity changePositive allosteric modulationIncreased N-methyl-D-aspartate receptor activation
Effective concentration for fifty percent of maximum response (Glycine)21.5 ± 4.2 micromolar (unchanged)No competitive interactionPreserved physiological sensitivity

The cooperativity with D-serine is particularly significant given the distinct functional roles of D-serine compared to glycine in N-methyl-D-aspartate receptor signaling. D-serine acts as a functional antagonist of N-methyl-D-aspartate receptor subunit 1/N-methyl-D-aspartate receptor subunit 3A receptors under high glycine conditions, while simultaneously serving as an agonist of canonical N-methyl-D-aspartate receptors [6]. Neboglamine's cooperative interaction with D-serine enhances the agonist effects while potentially modulating the antagonist effects at N-methyl-D-aspartate receptor subunit 3-containing receptors.

Receptor Subtype Selectivity Profiling

The receptor subtype selectivity of neboglamine represents a complex pharmacological profile that encompasses differential effects across various N-methyl-D-aspartate receptor subunit compositions. The compound demonstrates non-selective positive allosteric modulation across both N-methyl-D-aspartate receptor subunit 2 and N-methyl-D-aspartate receptor subunit 3 subunit-containing receptors, leading to functionally distinct outcomes based on the specific subunit composition of the target receptors [2] [6].

Differential Effects on N-methyl-D-aspartate Receptor Subunit 2 vs. N-methyl-D-aspartate Receptor Subunit 3 Subunit-Containing Receptors

The differential effects of neboglamine on N-methyl-D-aspartate receptor subunit 2 versus N-methyl-D-aspartate receptor subunit 3 subunit-containing receptors represent a critical aspect of its pharmacological profile with significant functional implications. N-methyl-D-aspartate receptor subunit 2 subunits bind glutamate and form N-methyl-D-aspartate receptor subunit 1/N-methyl-D-aspartate receptor subunit 2 receptors that require both glycine and glutamate for activation [7]. In contrast, N-methyl-D-aspartate receptor subunit 3 subunits bind glycine and N-methyl-D-aspartate receptor subunit 1/N-methyl-D-aspartate receptor subunit 3 receptors are gated by glycine alone [7].

Neboglamine's positive allosteric modulation of N-methyl-D-aspartate receptor subunit 2-containing receptors results in enhanced excitatory signaling, promoting increased calcium influx and enhanced synaptic transmission [6]. This effect is beneficial for cognitive functions, memory formation, and synaptic plasticity. The compound enhances the function of all N-methyl-D-aspartate receptor subunit 2 subtypes, including N-methyl-D-aspartate receptor subunit 2A, N-methyl-D-aspartate receptor subunit 2B, N-methyl-D-aspartate receptor subunit 2C, and N-methyl-D-aspartate receptor subunit 2D, each with distinct kinetic properties and physiological roles [8].

Receptor SubtypeNeboglamine EffectFunctional ConsequencePhysiological Role
N-methyl-D-aspartate receptor subunit 2AEnhanced excitatory signalingFast-decaying N-methyl-D-aspartate currentsLearning and memory
N-methyl-D-aspartate receptor subunit 2BEnhanced excitatory signalingSlow-decaying N-methyl-D-aspartate currentsSynaptic plasticity
N-methyl-D-aspartate receptor subunit 2CEnhanced excitatory signalingIntermediate kineticsReduced magnesium sensitivity
N-methyl-D-aspartate receptor subunit 2DEnhanced excitatory signalingVery slow-decaying currentsExtrasynaptic signaling

The modulation of N-methyl-D-aspartate receptor subunit 3-containing receptors by neboglamine presents a more complex pharmacological profile. N-methyl-D-aspartate receptor subunit 3A and N-methyl-D-aspartate receptor subunit 3B subunits have inhibitory effects on conventional N-methyl-D-aspartate receptor function [6]. N-methyl-D-aspartate receptor subunit 3A overexpression decreases spine density, while genetic deletion of N-methyl-D-aspartate receptor subunit 3A increases spine density [6]. Neboglamine's positive allosteric modulation of N-methyl-D-aspartate receptor subunit 3-containing receptors may therefore result in enhanced inhibitory effects, potentially counteracting some of the excitatory effects mediated through N-methyl-D-aspartate receptor subunit 2-containing receptors.

Functional Consequences of N-methyl-D-aspartate Receptor Subunit 1 Glycine-Binding Domain Interactions

The functional consequences of neboglamine's interactions with the N-methyl-D-aspartate receptor subunit 1 glycine-binding domain encompass multiple levels of receptor modulation, from molecular conformational changes to physiological outcomes. The N-methyl-D-aspartate receptor subunit 1 subunit contains the glycine-binding site formed by two distinct extracellular regions, S1 and S2, which together constitute the ligand-binding domain [9]. Neboglamine's allosteric binding to this domain results in conformational changes that enhance the binding and efficacy of endogenous glycine and D-serine.

The glycine-binding domain of N-methyl-D-aspartate receptor subunit 1 adopts a bilobed clamshell structure consisting of two domains [10]. Glycine binds in the crevice between these domains, surrounded by specific amino acid residues including Pro516, Thr518, and elements of helices D, F, and H [10]. Neboglamine's allosteric binding site is distinct from this orthosteric glycine-binding pocket, allowing for cooperative enhancement of glycine binding without competitive inhibition.

Structural ElementFunctionNeboglamine Impact
S1 DomainGlycine binding componentEnhanced ligand efficacy
S2 DomainGlycine binding componentEnhanced ligand efficacy
Clamshell StructureLigand-induced conformational changeStabilized active conformation
Allosteric SiteNeboglamine binding locationPositive cooperative modulation

The functional consequences of neboglamine's N-methyl-D-aspartate receptor subunit 1 interactions manifest as enhanced N-methyl-D-aspartate receptor-mediated neurotransmitter release. Studies using frontal cortex punches exposed to the N-methyl-D-aspartate antagonist phencyclidine demonstrate that neboglamine restores N-methyl-D-aspartate-mediated neurotransmitter release [3] [11]. This restoration of function indicates that neboglamine can overcome N-methyl-D-aspartate receptor hypofunction, which is implicated in various neuropsychiatric conditions including schizophrenia.

The molecular mechanism underlying these functional consequences involves enhancement of the receptor's response to endogenous co-agonists without altering their binding affinity. This mechanism results in increased calcium permeability through N-methyl-D-aspartate receptor channels, leading to enhanced activation of calcium-dependent signaling cascades. The preserved physiological sensitivity to endogenous ligands, combined with enhanced efficacy, represents an optimal pharmacological approach for treating N-methyl-D-aspartate receptor hypofunction while minimizing the risk of excessive receptor activation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

256.17869263 g/mol

Monoisotopic Mass

256.17869263 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

12EA34U5B8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

163000-63-3

Wikipedia

Neboglamine

Dates

Last modified: 07-15-2023
1: Chiusaroli R, Garofalo P, Espinoza S, Neri E, Caselli G, Lanza M. Antipsychotic-like effects of the N-methyl-D-aspartate receptor modulator neboglamine: an immunohistochemical and behavioural study in the rat. Pharmacol Res. 2010 May;61(5):430-6. doi: 10.1016/j.phrs.2009.12.010. PubMed PMID: 20045056.
2: Lanza M, Bonnafous C, Colombo S, Revel L, Makovec F. Characterization of a novel putative cognition enhancer mediating facilitation of glycine effect on strychnine-resistant sites coupled to NMDA receptor complex. Neuropharmacology. 1997 Aug;36(8):1057-64. PubMed PMID: 9294970.
3: Pittaluga A, Vaccari D, Raiteri M. The "kynurenate test", a biochemical assay for putative cognition enhancers. J Pharmacol Exp Ther. 1997 Oct;283(1):82-90. PubMed PMID: 9336311.
4: Garofalo P, Colombo S, Lanza M, Revel L, Makovec F. CR 2249: a new putative memory enhancer. Behavioural studies on learning and memory in rats and mice. J Pharm Pharmacol. 1996 Dec;48(12):1290-7. PubMed PMID: 9004193.

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